molecular formula C13H10Cl2FNO2S B4841257 1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4841257
M. Wt: 334.2 g/mol
InChI Key: IXEKLCCDKHVSKI-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide typically involves the reaction of 2,6-dichloroaniline with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature, pressure, and reaction time.
  • Implementation of purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.

Scientific Research Applications

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-dichlorophenyl)-N-(2-chlorophenyl)methanesulfonamide
  • 1-(2,6-dichlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
  • 1-(2,6-dichlorophenyl)-N-(2-bromophenyl)methanesulfonamide

Uniqueness

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO2S/c14-10-4-3-5-11(15)9(10)8-20(18,19)17-13-7-2-1-6-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEKLCCDKHVSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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